molecular formula C16H19Cl2N3O4 B14812093 ethyl (3E)-3-(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)butanoate

ethyl (3E)-3-(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)butanoate

Cat. No.: B14812093
M. Wt: 388.2 g/mol
InChI Key: FJAZVFJUBMNJIY-KEBDBYFISA-N
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Description

Ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, a dichlorophenyl group, and an ester functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate typically involves the reaction of ethyl acetoacetate with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then esterified to yield the final product. Common reaction conditions include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4-dichlorophenylglyoxylate
  • Ethyl 4-[(3,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Uniqueness

Ethyl 3-({4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazono)butanoate stands out due to its unique hydrazone linkage and the presence of both ester and dichlorophenyl groups. These structural features contribute to its versatility and potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H19Cl2N3O4

Molecular Weight

388.2 g/mol

IUPAC Name

ethyl (3E)-3-[[4-(2,4-dichloroanilino)-4-oxobutanoyl]hydrazinylidene]butanoate

InChI

InChI=1S/C16H19Cl2N3O4/c1-3-25-16(24)8-10(2)20-21-15(23)7-6-14(22)19-13-5-4-11(17)9-12(13)18/h4-5,9H,3,6-8H2,1-2H3,(H,19,22)(H,21,23)/b20-10+

InChI Key

FJAZVFJUBMNJIY-KEBDBYFISA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)Cl)/C

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)Cl)C

Origin of Product

United States

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